molecular formula C18H17ClN2O3 B5496680 N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5496680
M. Wt: 344.8 g/mol
InChI Key: ZDOVAUHVOJOXEZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structural features, such as the combination of a chlorobenzyl group and a hexahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-10-6-15-12(16(22)7-10)8-13(18(24)21-15)17(23)20-9-11-4-2-3-5-14(11)19/h2-5,8,10H,6-7,9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOVAUHVOJOXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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